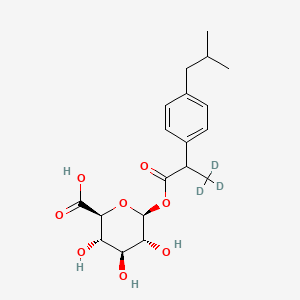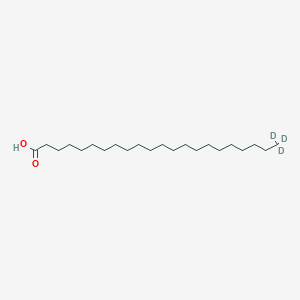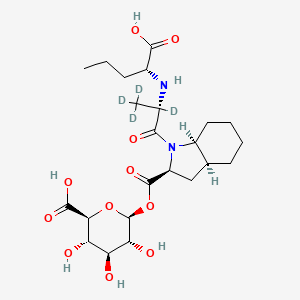
Ezurpimtrostat hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ezurpimtrostat hydrochloride is a potent and orally active compound known for its anti-fibrotic and anti-cancer properties. It is a palmitoyl-protein thioesterase-1 inhibitor, which plays a significant role in inhibiting autophagy in cancer cells. This compound has shown promising results in reducing liver fibrosis and tumor burden in preclinical models .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ezurpimtrostat hydrochloride involves several steps, starting from the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional group modifications: The core structure undergoes various functional group modifications, including halogenation, alkylation, and amination, to introduce the desired functional groups.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ezurpimtrostat hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Ezurpimtrostat hydrochloride has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of autophagy in cancer cells, particularly in liver cancer
Fibrosis Research: The compound is employed in research on liver fibrosis and other fibrotic diseases
Immunotherapy: It has shown potential in enhancing the effects of immunotherapy by modulating immune responses
Biological Studies: The compound is used to investigate the role of palmitoyl-protein thioesterase-1 in various biological processes
Wirkmechanismus
Ezurpimtrostat hydrochloride exerts its effects by inhibiting palmitoyl-protein thioesterase-1, an enzyme involved in the hydrolysis of palmitoylated proteins. This inhibition leads to the accumulation of palmitoylated proteins, disrupting cellular processes such as autophagy and lysosomal function. The compound also induces lysosomal dysregulation, causing cell death and enhancing the anti-cancer properties of immunotherapies .
Vergleich Mit ähnlichen Verbindungen
Ezurpimtrostat hydrochloride is unique compared to other similar compounds due to its dual role in inhibiting autophagy and enhancing immunotherapy. Similar compounds include:
Chloroquine: A lysosomotropic agent with anti-cancer properties.
Hydroxychloroquine: Similar to chloroquine but with a different safety profile.
Bafilomycin A1: An inhibitor of vacuolar-type H±ATPase, affecting lysosomal function .
This compound stands out due to its specific targeting of palmitoyl-protein thioesterase-1 and its potential to improve T cell-mediated immunotherapies in liver cancer .
Eigenschaften
CAS-Nummer |
1914148-73-4 |
|---|---|
Molekularformel |
C25H32Cl2N4 |
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
4-[4-(tert-butylamino)piperidin-1-yl]-N-[(4-chlorophenyl)methyl]quinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C25H31ClN4.ClH/c1-25(2,3)29-20-12-14-30(15-13-20)23-16-24(28-22-7-5-4-6-21(22)23)27-17-18-8-10-19(26)11-9-18;/h4-11,16,20,29H,12-15,17H2,1-3H3,(H,27,28);1H |
InChI-Schlüssel |
DLXMKLHCUTYCGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC1CCN(CC1)C2=CC(=NC3=CC=CC=C32)NCC4=CC=C(C=C4)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12419549.png)
